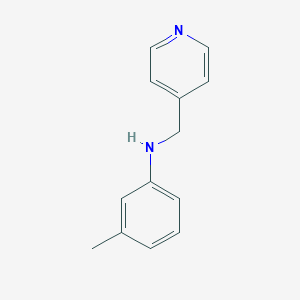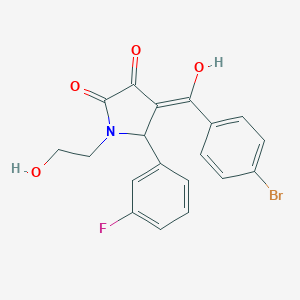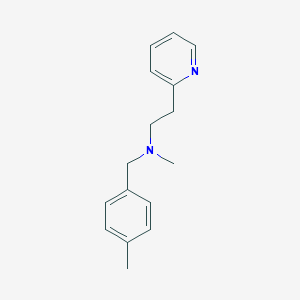
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a. BPP-10a has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of BPP-10a is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. BPP-10a has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
BPP-10a has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. BPP-10a has also been shown to increase the expression of BDNF, which is important for neuronal growth and survival. Additionally, BPP-10a has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPP-10a in lab experiments is that it has been extensively studied and its synthesis method has been optimized to achieve high yields and purity. Another advantage is that BPP-10a has multiple potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using BPP-10a in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on BPP-10a. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of BPP-10a and its effects on the brain.
Méthodes De Synthèse
The synthesis of BPP-10a involves the reaction of 4-bromobenzoyl chloride with 4-cinnamylpiperazine in the presence of a base. The resulting intermediate is then reacted with 3-aminopropionitrile to yield BPP-10a. The synthesis of BPP-10a has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
BPP-10a has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. BPP-10a has also been investigated for its potential in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
Formule moléculaire |
C22H26BrN3O |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26BrN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
Clé InChI |
NZDYPGNMQAEZQV-QPJJXVBHSA-N |
SMILES isomérique |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
